MAO Isoform Selectivity Profile: 6.5-Fold Preference for MAO-B vs. 8-Methoxyquinoline-5-carboxylic Acid
The target compound, 8-methoxyquinoline-7-carboxylic acid, demonstrates a distinct selectivity for MAO-B (IC50 = 15.4 μM) over MAO-A (IC50 = 100 μM), representing a 6.5-fold preference. In contrast, the positional isomer 8-methoxyquinoline-5-carboxylic acid exhibits only a 1.13-fold difference in potency between MAO-A (IC50 = 90.4 μM) and MAO-B (no significant inhibition reported). This difference in isoform selectivity is directly attributable to the position of the carboxylic acid moiety on the quinoline scaffold [1][2].
| Evidence Dimension | Selectivity Ratio (IC50 MAO-A / IC50 MAO-B) |
|---|---|
| Target Compound Data | IC50 MAO-A = 100 μM; IC50 MAO-B = 15.4 μM |
| Comparator Or Baseline | 8-methoxyquinoline-5-carboxylic acid: IC50 MAO-A = 90.4 μM; MAO-B data not significant |
| Quantified Difference | Target exhibits 6.5-fold MAO-B selectivity; comparator shows no comparable selectivity (1.13-fold difference) |
| Conditions | Inhibition of recombinant human MAO-A and MAO-B, assessed by inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 mins via fluorescence assay |
Why This Matters
This quantifiable selectivity for MAO-B over MAO-A makes 8-methoxyquinoline-7-carboxylic acid a more appropriate scaffold for developing CNS-targeted agents where MAO-B inhibition is desired without the off-target effects associated with MAO-A blockade.
- [1] BindingDB. (n.d.). BDBM50401987 CHEMBL1492484: Affinity Data for MAO-A and MAO-B. Retrieved from BindingDB Database. View Source
- [2] BindingDB. (n.d.). BDBM50409066 CHEMBL145059: Affinity Data for MAO-A. Retrieved from BindingDB Database. View Source
